BenchChemオンラインストアへようこそ!

4-[4-(4-bromophenyl)pyrimidin-2-yl]phenol

Tyrosinase Inhibition Melanogenesis Pyrimidine Scaffold SAR

4-[4-(4-Bromophenyl)pyrimidin-2-yl]phenol (CAS 477846-98-3) is a synthetic small molecule with the formula C16H11BrN2O, featuring a pyrimidine core decorated with a 4-bromophenyl group at the 4-position and a phenol moiety at the 2-position. Its structural features, including a halogenated aryl group and a hydrogen-bond donor, make it a scaffold of interest in kinase inhibitor research and enzyme inhibition studies.

Molecular Formula C16H11BrN2O
Molecular Weight 327.181
CAS No. 477846-98-3
Cat. No. B2518176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(4-bromophenyl)pyrimidin-2-yl]phenol
CAS477846-98-3
Molecular FormulaC16H11BrN2O
Molecular Weight327.181
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=CC(=N2)C3=CC=C(C=C3)Br)O
InChIInChI=1S/C16H11BrN2O/c17-13-5-1-11(2-6-13)15-9-10-18-16(19-15)12-3-7-14(20)8-4-12/h1-10,20H
InChIKeyMWHBZQCZMOXCRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 4-[4-(4-Bromophenyl)pyrimidin-2-yl]phenol (CAS 477846-98-3): Core Specifications and Research Role


4-[4-(4-Bromophenyl)pyrimidin-2-yl]phenol (CAS 477846-98-3) is a synthetic small molecule with the formula C16H11BrN2O, featuring a pyrimidine core decorated with a 4-bromophenyl group at the 4-position and a phenol moiety at the 2-position [1]. Its structural features, including a halogenated aryl group and a hydrogen-bond donor, make it a scaffold of interest in kinase inhibitor research and enzyme inhibition studies. [2]

Why 4-[4-(4-Bromophenyl)pyrimidin-2-yl]phenol Cannot Be Replaced by Generic Analogs: A Quantitative Rationale


Substitution with a close structural analog of 4-[4-(4-bromophenyl)pyrimidin-2-yl]phenol carries quantifiable risk, as differential biochemical activity is highly sensitive to halogen identity. For example, the specific bromine substituent on the phenyl ring dictates potency in enzyme inhibition assays. While the compound shows an IC50 of 17.5 µM against mushroom tyrosinase, non-brominated or differently halogenated analogs in the same class have shown dramatically varied inhibitory profiles, with IC50 values ranging from >100 µM to low micromolar levels depending on the target [1]. This demonstrates that generic, same-class substitution without specific bromo-phenyl structural validation cannot guarantee equivalent biochemical performance.

Quantitative Differentiation of 4-[4-(4-Bromophenyl)pyrimidin-2-yl]phenol Against Closest Research Comparators


Tyrosinase Inhibitory Potency vs. Pyrimidine-Class Baselines

The compound inhibits mushroom tyrosinase diphenolase activity with an IC50 of 17.5 µM (1.75E+4 nM), using L-DOPA as a substrate with a 20-minute preincubation [1]. This value is significantly more potent than the class-level baseline for structurally analogous pyrimidines, where compounds like CHEMBL2088599 exhibit IC50 values greater than 100 µM (1.00E+5 nM) under similar assay conditions, representing a >5.7-fold improvement in potency. [2]

Tyrosinase Inhibition Melanogenesis Pyrimidine Scaffold SAR

LogP-Driven Permeability Differential vs. Des-Halogen and Fluoro Analogs

The target compound's computed XLogP3-AA value is 3.9, providing a specific quantitative metric for expected membrane permeability and solubility [1]. This directly distinguishes it from key analogs: the des-bromo (unsubstituted) analog 4-(4-phenyl)pyrimidin-2-yl phenol has a predicted XLogP3-AA of approximately 2.9, while the 4-fluoro analog is predicted at 3.0. This difference of up to 1.0 log unit represents a predicted ~10-fold increase in partition coefficient, which is critical for optimizing passive cellular permeability in cell-based kinase inhibitor assays. [2]

Physicochemical Property Tuning Lipophilicity Medicinal Chemistry Optimization

Specific Kinase Scaffold Potential vs. Non-Halogenated Pyrimidine Core

Patent literature on Chk/PDK/Akt-inhibitory pyrimidines explicitly positions 4-bromophenyl-substituted pyrimidines as preferred kinase inhibitory scaffolds due to critical halogen bond interactions with a conserved backbone carbonyl in the kinase hinge region (e.g., Glu or Met residues) [1]. In contrast, unsubstituted or 4-methyl/4-methoxy analogs cannot participate in this specific sigma-hole bonding and rely solely on weaker van der Waals contacts. This qualitative molecular recognition advantage renders the bromo derivative a more valuable chemical probe for profiling kinase targets where this interaction is pharmacophorically essential. [1]

Kinase Inhibition Medicinal Chemistry Bromo-Aryl Interactions

High-Impact Application Scenarios for 4-[4-(4-Bromophenyl)pyrimidin-2-yl]phenol Based on Quantitative Differentiation


Chemical Probe for Melanogenesis & Tyrosinase-Related Hyperpigmentation Target Engagement Studies

The validated IC50 of 17.5 µM against mushroom tyrosinase [1] positions this compound as a moderate-affinity probe for studying the diphenolase cycle. Its >5.7-fold potency advantage over a related pyrimidine [2] makes it suitable for use as a reference inhibitor in enzyme kinetics studies, where significant inhibition is required at concentrations achievable in typical in vitro enzyme preparations without solvent toxicity.

Lead Scaffold for Kinase Inhibitor Design Targeting Chk/PDK/Akt Families

As disclosed in the Chk/PDK/Akt inhibitor patent (US20040186118) [1], the 4-bromophenyl-pyrimidine core is a proven pharmacophore. The compound's specific geometry and halogen-bonding capability, combined with a quantifiably higher logP of 3.9, make it a prime starting scaffold for medicinal chemistry programs aiming to balance solubility and cellular permeability while exploring new kinase inhibitor chemical space [2].

Physicochemical Standard in Halogen-Substituted Pyrimidine Permeability Studies

With a defined XLogP3-AA of 3.9, this compound can serve as a high-lipophilicity benchmark in parallel artificial membrane permeability assays (PAMPA) or Caco-2 studies for a series of pyrimidine analogs. Its quantifiable logP differentiation from des-halogen and fluoro analogs provides a clear reference point for correlating membrane flux with computational partition coefficients, aiding the development of predictive ADME models.

Quote Request

Request a Quote for 4-[4-(4-bromophenyl)pyrimidin-2-yl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.